1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid
Overview
Description
1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Acetoxyethyl Group Addition: The acetoxyethyl group can be introduced through esterification reactions involving acetic anhydride and an appropriate alcohol.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other biologically active benzimidazoles.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression.
Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzimidazole: Lacks the acetoxyethyl and carboxylic acid groups.
1-(2-Hydroxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid: Similar structure but with a hydroxyethyl group instead of an acetoxyethyl group.
1-(2-Acetoxyethyl)-1h-benzoimidazole-5-carboxylic acid: Similar structure but without the methyl group.
Uniqueness
1-(2-Acetoxyethyl)-2-methyl-1h-benzoimidazole-5-carboxylic acid is unique due to the presence of both the acetoxyethyl and carboxylic acid groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(2-acetyloxyethyl)-2-methylbenzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-8-14-11-7-10(13(17)18)3-4-12(11)15(8)5-6-19-9(2)16/h3-4,7H,5-6H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHWJXUODPWVQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1CCOC(=O)C)C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354854 | |
Record name | 1-[2-(Acetyloxy)ethyl]-2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
282091-90-1 | |
Record name | 1-[2-(Acetyloxy)ethyl]-2-methyl-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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